1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE
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Overview
Description
1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE is a complex organic compound featuring a nitro group, a methoxyphenyl group, and a triazole ring
Preparation Methods
The synthesis of 1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide.
Cyclization: This intermediate undergoes cyclization to form 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.
Chemical Reactions Analysis
1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins involved in cellular signaling pathways, affecting their function and activity.
Comparison with Similar Compounds
1-(4-{[5-(3-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of functional groups and structural features. Similar compounds include:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole-thiol structure but lacks the nitro and ethanone groups.
1-{3-Nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone: Similar in having a nitro group and a triazole ring but differs in the substituents on the triazole ring.
Properties
CAS No. |
311794-92-0 |
---|---|
Molecular Formula |
C23H18N4O4S |
Molecular Weight |
446.5g/mol |
IUPAC Name |
1-[4-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrophenyl]ethanone |
InChI |
InChI=1S/C23H18N4O4S/c1-15(28)16-11-12-21(20(14-16)27(29)30)32-23-25-24-22(17-7-6-10-19(13-17)31-2)26(23)18-8-4-3-5-9-18/h3-14H,1-2H3 |
InChI Key |
AAQPOZHCINSTTE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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